Dual-Pharmacophore Architecture vs. Single-Activity Benzimidazole Comparators
The target compound is the only known entity combining the 2-benzylthio-4,5-dihydroimidazole core (associated with NLRP3 inhibition; analog IC50 = 41.8 µM) [1] with the 4-chloro-3-nitrobenzoyl moiety (associated with nanomolar anticancer activity; benzimidazole analog A549 IC50 = 28 nM) [2]. No commercially indexed analog (e.g., CAS 851801-26-8 or CAS 126121-24-2) contains both pharmacophores . This dual architecture potentially enables simultaneous engagement of inflammatory and proliferative targets, a property not achievable with either parent scaffold alone.
| Evidence Dimension | Pharmacophore multiplicity (Number of validated activity-associated substructures per molecule) |
|---|---|
| Target Compound Data | 2 (benzylthio-dihydroimidazole + chloro-nitrobenzoyl) |
| Comparator Or Baseline | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole: 1 pharmacophore (chloro-nitrobenzimidazole) [2]; 2-(benzylthio)-1-tosyl-2-imidazoline: 1 pharmacophore (benzylthio-imidazoline) [1] |
| Quantified Difference | 2 pharmacophores vs. 1 pharmacophore in each comparator |
| Conditions | Structural inventory of published active analogs; cross-study comparison of NLRP3 IC50 and A549 IC50 data |
Why This Matters
Procurement of a dual-pharmacophore compound reduces the number of individual analogs needed in a primary screen, enabling a single compound to probe two mechanistically distinct target classes simultaneously.
- [1] BindingDB. BDBM76270: 1-(4-methylphenyl)sulfonyl-2-(phenylmethylsulfanyl)-4,5-dihydroimidazole – NLRP3 IC50 4.18E+4 nM. View Source
- [2] Romero-Castro A, León-Rivera I, Ávila-Rojas LC, Navarrete-Vázquez G, Nieto-Rodríguez A. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives. Archives of Pharmacal Research. 2011;34:181-189. View Source
